molecular formula C15H13Cl2NO2 B5746586 5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide

5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide

Cat. No.: B5746586
M. Wt: 310.2 g/mol
InChI Key: WURLFMZTIWHHMI-UHFFFAOYSA-N
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Description

5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide is an organic compound with significant interest in various fields of scientific research This compound is characterized by the presence of chloro and methoxy substituents on a benzamide framework, which imparts unique chemical and physical properties

Properties

IUPAC Name

5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-20-14-7-6-12(17)8-13(14)15(19)18-9-10-2-4-11(16)5-3-10/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURLFMZTIWHHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 4-chlorobenzylamine.

    Amide Formation: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate reacts with 4-chlorobenzylamine to form the desired amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and amide functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidation can yield carboxylic acids or aldehydes.

    Reduction: Reduction typically produces alcohols or amines.

    Hydrolysis: Hydrolysis yields 5-chloro-2-methoxybenzoic acid and 4-chlorobenzylamine.

Scientific Research Applications

5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Material Science: Its unique chemical properties make it useful in the design of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzoic acid: A precursor in the synthesis of 5-chloro-N-[(4-chlorophenyl)methyl]-2-methoxybenzamide.

    4-chlorobenzylamine: Another precursor used in the synthesis.

    N-(4-chlorophenyl)-2-methoxybenzamide: A structurally similar compound with potential differences in biological activity.

Uniqueness

This compound is unique due to the presence of both chloro and methoxy substituents, which can influence its reactivity and interactions with biological targets. This combination of functional groups can result in distinct pharmacological and chemical properties compared to similar compounds.

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